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Introduction
Enpatoran hydrochloride, also known as M5049, is an investigational, orally administered,

first-in-class small molecule that functions as a potent and highly selective dual inhibitor of Toll-

like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2][3][4][5] These intracellular receptors

are key components of the innate immune system, recognizing single-stranded RNA (ssRNA)

from viruses and endogenous nucleic acids.[6][7] Aberrant activation of TLR7 and TLR8 is

implicated in the pathogenesis of various autoimmune diseases, including Systemic Lupus

Erythematosus (SLE) and Cutaneous Lupus Erythematosus (CLE), by driving the production of

pro-inflammatory cytokines like type I interferons (IFN) and interleukin-6 (IL-6).[1][6][8] By

targeting the TLR7/8 pathway, Enpatoran aims to modulate both innate and adaptive immune

responses, potentially offering a novel therapeutic strategy for these conditions.[1][9][10] This

document provides a comprehensive technical overview of Enpatoran hydrochloride,

summarizing its mechanism of action, preclinical data, clinical trial results, and associated

experimental methodologies.

Mechanism of Action
Toll-like receptors 7 and 8 are endosomal pattern-recognition receptors crucial for detecting

ssRNA, which triggers an immune response.[1] In autoimmune diseases like lupus, the immune

system mistakenly recognizes self-derived RNA, leading to chronic activation of TLR7 and

TLR8.[3] This activation initiates a downstream signaling cascade through the MyD88-
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dependent pathway, leading to the activation of transcription factors such as Interferon

Regulatory Factor 7 (IRF7) and Nuclear Factor-kappa B (NF-κB).[6][8][11]

IRF Activation: Primarily driven by TLR7, this leads to the production of type I interferons

(e.g., IFN-α), which are central to the lupus pathogenesis.[6]

NF-κB Activation: Both TLR7 and TLR8 activate this pathway, resulting in the secretion of

various pro-inflammatory cytokines, including IL-6 and TNF-α.[6][8]

Enpatoran is a quinoline-derivative that selectively binds to and stabilizes the TLR7 and TLR8

dimers in their inactive state, thereby acting as an antagonist that prevents the binding of

ssRNA ligands.[3] This blockade inhibits the downstream signaling of both the IRF and NF-κB

pathways, reducing the production of key inflammatory mediators involved in autoimmune

pathology.[3][12]
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Figure 1: Enpatoran's Inhibition of the TLR7/8 Signaling Pathway.
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Preclinical Research
Enpatoran has demonstrated high selectivity and potency against TLR7 and TLR8 in a range of

in vitro and in vivo assays.[8]

In Vitro Potency
Enpatoran effectively inhibits TLR7 and TLR8 signaling in cellular assays. It is inactive against

other Toll-like receptors such as TLR3, TLR4, and TLR9.[13] The compound has been shown

to block both synthetic ligands (e.g., R848) and natural endogenous RNA ligands, including

microRNA and Alu RNA.[8][13]

Assay Type Target Ligand IC50 Value Reference

HEK293 Cell-

Based Assay
TLR7 R848 11.1 nM [13][14]

HEK293 Cell-

Based Assay
TLR8 R848 24.1 nM [13][14]

IL-6 Production

Inhibition
TLR7/8

miR-122, Let7c

RNA, Alu RNA,

R848

35 - 45 nM [13]

Table 1: In Vitro Potency of Enpatoran Hydrochloride.

In Vivo Efficacy in Animal Models
Enpatoran has shown efficacy in suppressing disease development in mouse models of lupus.

[8] Studies in both the BXSB-Yaa and IFN-α-accelerated NZB/W mouse models demonstrated

that Enpatoran improved survival, reduced kidney damage, lowered autoantibody levels, and

suppressed the interferon gene signature (IFN-GS).[1]
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Animal Model Dose Key Outcomes Reference

BXSB-Yaa Mouse

Model of Lupus
≥ 1 mg/kg

Suppressed disease

development
[8]

IFN-α-accelerated

NZB/W Mouse Model

of Lupus

≥ 1 mg/kg

Suppressed disease

development,

improved survival,

reduced kidney

damage

[1][8]

R848-Stimulated Mice Not Specified
Decreased production

of IFN-α and IL-6
[13]

Table 2: In Vivo Efficacy of Enpatoran in Preclinical Models.

Experimental Protocols: Preclinical
HEK293 Cell-Based IC50 Determination

Objective: To determine the half-maximal inhibitory concentration (IC50) of Enpatoran on

TLR7 and TLR8.

Methodology:

Human Embryonic Kidney (HEK293) cells, engineered to express human TLR7 or TLR8

and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of

an NF-κB promoter, are cultured.

Cells are seeded in 96-well plates and incubated.

Varying concentrations of Enpatoran hydrochloride (e.g., 0.01 nM to 10 μM) are added

to the wells.[13]

The TLR7/8 agonist R848 is added to stimulate the receptors.

After an incubation period, the cell culture supernatant is collected.
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The activity of the SEAP reporter is measured, typically using a colorimetric or

chemiluminescent substrate.

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic

equation.

In Vivo Lupus Mouse Model Study
Objective: To evaluate the efficacy of Enpatoran in suppressing lupus-like disease in a

genetically predisposed mouse model (e.g., NZB/W F1).

Methodology:

Female NZB/W F1 mice are used, often accelerated with IFN-α administration to induce

disease.

Mice are randomized into vehicle control and Enpatoran treatment groups.

Enpatoran is administered orally at specified doses (e.g., 1 mg/kg, 10 mg/kg) daily or twice

daily.[3]

Disease progression is monitored regularly by assessing parameters such as proteinuria

(as a measure of kidney damage), body weight, and survival.

Blood samples are collected periodically to measure levels of autoantibodies (e.g., anti-

dsDNA) and serum cytokines.

At the end of the study, tissues (e.g., kidneys) are collected for histopathological analysis

to assess immune complex deposition and inflammation.

Gene expression analysis may be performed on peripheral blood mononuclear cells

(PBMCs) or tissues to evaluate the interferon gene signature.

Clinical Research
Enpatoran has been evaluated in multiple clinical trials, including Phase I studies in healthy

volunteers and Phase Ib/II studies in patients with autoimmune diseases such as SLE, CLE,

dermatomyositis, and polymyositis.[2][5][15][16]
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Phase I Studies in Healthy Volunteers
A randomized, double-blind, placebo-controlled Phase I study evaluated the safety,

pharmacokinetics (PK), and pharmacodynamics (PD) of single and multiple ascending oral

doses of Enpatoran in healthy participants.[6][17]

Safety and Tolerability: Single and multiple oral doses up to 200 mg were well tolerated, with

no significant dose-limiting adverse events or safety signals observed.[6][17]

Pharmacokinetics: PK parameters were found to be linear and dose-proportional across the

evaluated dose range.[17]

Dose Parameter Value Reference

Multiple Doses
Peak Concentration

(Cmax)

Reached 1–2 hours

post-dose
[1]

Multiple Doses Apparent Half-life (t½) 6–10 hours [1][4]

25 mg (with food) Absorption

Slightly delayed

absorption and lower

peak concentration

[6][17]

Table 3: Pharmacokinetic Profile of Enpatoran in Healthy Volunteers.

Pharmacodynamics: Enpatoran demonstrated exposure-dependent inhibition of ex vivo-

stimulated cytokine secretion. The TLR7/8 agonist R848 was used to stimulate whole blood

samples, and the production of IL-6 and IFN-α was measured as key pharmacodynamic

biomarkers.[6][8]

Dose (b.i.d.)
Target Inhibition

(IC90 over 24h)

% of Subjects

Achieving Target
Reference

100 mg
IL-6 (IC90 = 15.5

ng/mL)
> 80% [8]

100 mg
IFN-α (IC90 = 22.1

ng/mL)
> 60% [8]
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Table 4: Pharmacodynamic Activity of Enpatoran in Healthy Volunteers.

Phase Ib/II Studies in Patients (WILLOW Study)
The Phase II WILLOW study (NCT05162586) is a randomized, double-blind, placebo-controlled

trial designed to evaluate the efficacy and safety of Enpatoran in patients with SLE and CLE.[2]

[9] The study utilized a basket design with two cohorts.[9]

Cohort A: Focused on patients with CLE or SLE with an active lupus rash. The primary

endpoint was the change in the Cutaneous Lupus Erythematosus Disease Area and Severity

Index Activity (CLASI-A) score.[9]

Cohort B: Focused on patients with active SLE, evaluating systemic disease activity using

the BILAD-based Composite Lupus Assessment (BICLA) response as the primary endpoint.

[18][19]

Study

Cohort
Endpoint

Enpatoran

Response

Placebo

Response
Timepoint Reference

Cohort A

(CLE/SLE

with Rash)

CLASI-50

(≥50%

improvement)

Up to 91.3% 38.5% Week 16/24 [9][19][20]

CLASI-70

(≥70%

improvement)

Up to 60.9% 11.5% Week 16/24 [9][19][20]

Cohort B

(SLE with

Active Skin

Disease)

BICLA

Response
Up to 58.6% 31.7% Week 24 [18]

CLASI-70

(≥70%

improvement)

Up to 60.5% 26.8% Week 24 [18][21]

Table 5: Key Efficacy Results from the Phase II WILLOW Study.
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Safety: In the WILLOW study, Enpatoran was well-tolerated and exhibited a manageable

safety profile consistent with previous studies, with no new safety signals identified.[9][18] In

a Phase Ib study, 42% of patients receiving Enpatoran reported at least one treatment-

emergent adverse event (TEAE) by week 12, compared to 33% in the placebo group.[1]

Most TEAEs were mild or moderate in severity.[1]

Experimental Protocols: Clinical
Ex Vivo Cytokine Release Immunoassay
(Pharmacodynamic Assessment)

Objective: To quantify the inhibitory activity of Enpatoran on TLR7/8 signaling in whole blood

samples from clinical trial participants.

Methodology:

Whole blood is collected from participants at various time points before and after

Enpatoran administration.

Samples are collected in specialized tubes (e.g., TruCulture®) containing the TLR7/8

agonist R848 (for stimulated samples) or a null control.[6]

The tubes are incubated overnight to allow for cytokine production and secretion into the

culture medium.

The supernatant is harvested.

Concentrations of key cytokines, primarily IL-6 and IFN-α, are measured using sensitive

immunoassays such as Luminex-based multiplex assays or Simoa® (Single Molecule

Array) assays.[6]

The percent inhibition of cytokine production by Enpatoran is calculated by comparing the

levels in stimulated samples from post-dose time points to pre-dose baseline levels.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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